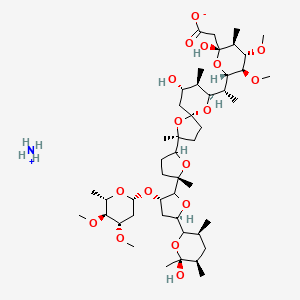
Quinaprilat HCl
概要
説明
Quinaprilat hydrochloride is the active metabolite of quinapril, a medication used primarily to treat high blood pressure (hypertension) and heart failure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinaprilat hydrochloride involves multiple steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its hydrochloride salt .
Industrial Production Methods: Industrial production of quinaprilat hydrochloride typically involves large-scale synthesis using the aforementioned synthetic routes. The process includes the use of aprotic solvents like methylene chloride and catalytic amounts of acids such as acetic acid or trifluoroacetic acid .
化学反応の分析
Types of Reactions: Quinaprilat hydrochloride undergoes several types of chemical reactions, including hydrolysis and cyclization. Hydrolysis of quinapril leads to the formation of quinaprilat, while cyclization can produce quinapril diketopiperazine .
Common Reagents and Conditions: Common reagents used in these reactions include water for hydrolysis and acidic or basic conditions to facilitate cyclization. The reactions are typically carried out under controlled temperatures to ensure the stability of the compound .
Major Products: The major products formed from these reactions are quinaprilat and quinapril diketopiperazine. Quinaprilat is the active form of the drug, while quinapril diketopiperazine is a degradation product .
科学的研究の応用
Quinaprilat hydrochloride has a wide range of scientific research applications. In medicine, it is used to study its effects on hypertension and heart failure. It has been shown to produce favorable hemodynamic changes and improve ventricular and endothelial function in patients with cardiovascular disorders . In chemistry, it is used as a model compound to study the stability and degradation of ACE inhibitors . In biology, it is used to investigate the molecular mechanisms of ACE inhibition and its effects on various physiological processes .
作用機序
Quinaprilat hydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, quinaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The molecular targets of quinaprilat include both tissue and plasma ACE, and its effects are mediated through the renin-angiotensin-aldosterone system .
類似化合物との比較
Quinaprilat hydrochloride is often compared with other ACE inhibitors such as captopril and enalapril. Unlike captopril, which contains a sulfhydryl group, quinaprilat does not, making it less likely to cause certain side effects like rash and taste disturbances . Enalapril, like quinapril, is a prodrug that is converted to its active form, enalaprilat, in the body. quinaprilat has a longer duration of action and a wider therapeutic window compared to enalaprilat . Other similar compounds include lisinopril and ramipril, which also inhibit ACE but differ in their pharmacokinetic profiles and side effect profiles .
特性
IUPAC Name |
2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSLEGPOVLMJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B8066833.png)
![L-Lysine, N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride (9CI)](/img/structure/B8066838.png)
![1,2,3-Propanetricarboxylic acid, 1,1'-[(1S,2R)-1-[(2S,4R,9R,11S,12S)-12-amino-4,9,11-trihydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl] ester, (2R,2'R)-](/img/structure/B8066845.png)



![(2R,3R,4S)-3-acetamido-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-4-(hydrazinylmethylideneamino)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8066869.png)



![2-[(2r,3r,4s,5r,6s)-6-[(1s)-1-[(2s,5r,7s,8r,9s)-2-[(5s)-5-[(2r,3s,4r,5r)-5-[(3s,4s,5r,6s)-6-Hydroxy-4-methoxy-3,5,6-trimethyl-tetrahydropyran-2-yl]-4-methoxy-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-9-methoxy-2,8-dimethyl-1,6-dioxaspi](/img/structure/B8066908.png)
![3-Amino-2-(tert-butoxycarbonyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B8066920.png)

